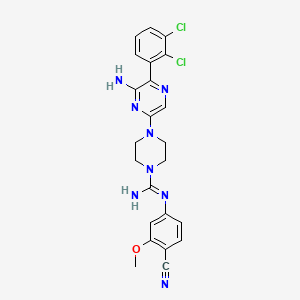
Shp2-IN-22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shp2-IN-22 is a selective inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and survival. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by targeting SHP2-mediated signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Shp2-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity against SHP2. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions: Shp2-IN-22 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
Shp2-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and signaling pathways.
Biology: Employed in cell-based assays to investigate the biological functions of SHP2 and its involvement in cellular processes like proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with aberrant SHP2 activity. Clinical trials are ongoing to evaluate its efficacy and safety in patients.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2-mediated pathways.
作用机制
Shp2-IN-22 exerts its effects by selectively inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts SHP2-mediated signaling pathways, such as the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, leading to reduced cell proliferation, migration, and survival. The molecular targets of this compound include various receptor tyrosine kinases and downstream signaling proteins involved in oncogenic transformation and tumor progression.
相似化合物的比较
Shp2-IN-22 stands out due to its unique chemical structure and specific binding affinity for SHP2, making it a valuable tool for studying SHP2-related pathways and developing targeted therapies.
属性
分子式 |
C23H22Cl2N8O |
|---|---|
分子量 |
497.4 g/mol |
IUPAC 名称 |
4-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-N'-(4-cyano-3-methoxyphenyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C23H22Cl2N8O/c1-34-18-11-15(6-5-14(18)12-26)30-23(28)33-9-7-32(8-10-33)19-13-29-21(22(27)31-19)16-3-2-4-17(24)20(16)25/h2-6,11,13H,7-10H2,1H3,(H2,27,31)(H2,28,30) |
InChI 键 |
MZIJBZJSXSVRKO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N=C(N)N2CCN(CC2)C3=CN=C(C(=N3)N)C4=C(C(=CC=C4)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


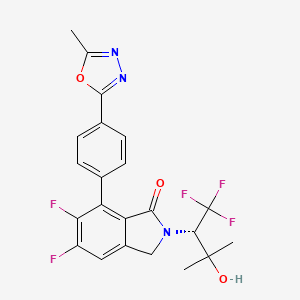
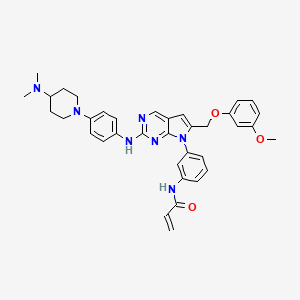
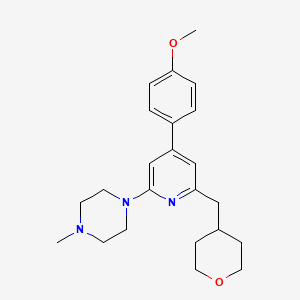
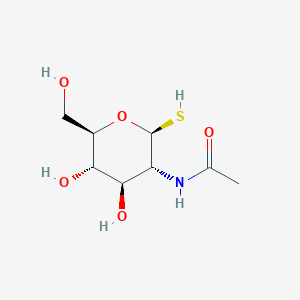
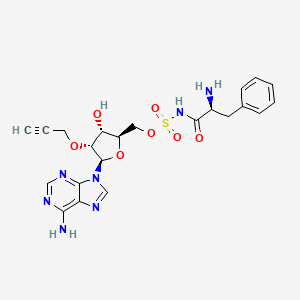
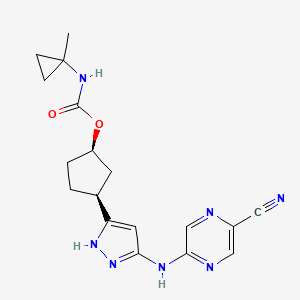

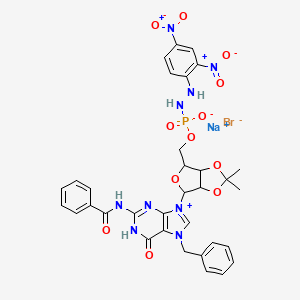

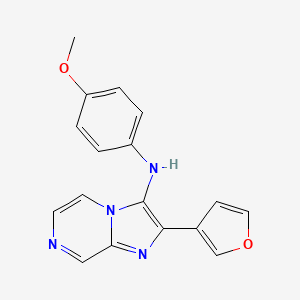
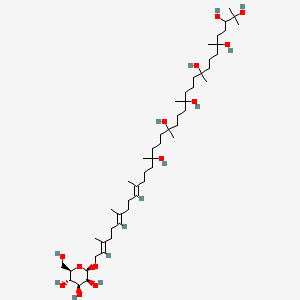
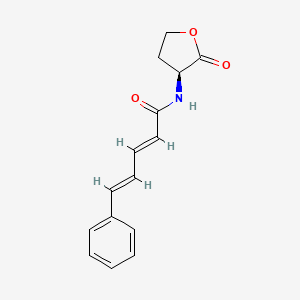
![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
methyl phosphate](/img/structure/B12382438.png)
